molecular formula C9H10BrNO B1587405 4-bromo-N-ethylbenzamide CAS No. 41882-25-1

4-bromo-N-ethylbenzamide

Cat. No.: B1587405
CAS No.: 41882-25-1
M. Wt: 228.09 g/mol
InChI Key: JXFKDGIMTQHLIT-UHFFFAOYSA-N
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Description

4-Bromo-N-ethylbenzamide is an organic compound with the molecular formula C₉H₁₀BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and an ethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-ethylbenzamide typically involves the bromination of N-ethylbenzamide. One common method is as follows:

    Bromination of N-ethylbenzamide: N-ethylbenzamide is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the para position of the benzene ring.

    Purification: The resulting this compound is purified by recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-ethylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of N-ethyl-4-bromoaniline.

    Oxidation: Formation of 4-bromo-N-ethylbenzoic acid.

Scientific Research Applications

4-Bromo-N-ethylbenzamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-ethylbenzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom and the amide group can interact with biological targets, affecting their function. The ethyl group provides additional hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    4-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    4-Chloro-N-ethylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-ethylbenzamide: Lacks the bromine substitution on the benzene ring.

Uniqueness: 4-Bromo-N-ethylbenzamide is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in nucleophilic substitution reactions, while the ethyl group provides specific steric and electronic effects that influence its interactions with biological targets.

Properties

IUPAC Name

4-bromo-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFKDGIMTQHLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398996
Record name 4-bromo-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41882-25-1
Record name 4-bromo-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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